molecular formula C14H23NO4 B3040208 (R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde CAS No. 171623-07-7

(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde

Cat. No.: B3040208
CAS No.: 171623-07-7
M. Wt: 269.34 g/mol
InChI Key: ZUQSKYAYHQZQFX-NSHDSACASA-N
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Description

(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde (CAS: 171623-07-7) is a chiral spirocyclic compound with a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . It features a Boc-protected amine, an ether oxygen, and a reactive aldehyde group at the 3-position of the spiro system. The compound is a solid and requires storage at -20°C to maintain stability. Its functional groups make it a versatile intermediate in organic synthesis, particularly for constructing peptidomimetics or chiral ligands .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-11(9-16)10-18-14(15)7-5-4-6-8-14/h9,11H,4-8,10H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQSKYAYHQZQFX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC12CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COC12CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171623-07-7
Record name 171623-07-7
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Biological Activity

(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural characteristics make it a versatile building block for various applications, particularly in drug development and biochemical research.

  • Molecular Formula : C16H25NO4
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 240401-09-6

This compound is recognized for its stability and reactivity, which are crucial for its applications in biological systems.

1. Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have shown potential in modulating neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety .

2. Antimicrobial Activity

Recent studies have indicated that compounds derived from (R)-N-Boc-1-oxa-4-azaspiro[4.5]decane exhibit antimicrobial properties. For instance, dual inhibitors based on similar scaffolds have demonstrated potent activity against multidrug-resistant strains of bacteria, including Acinetobacter baumannii and Staphylococcus aureus .

CompoundActivityTarget
Compound 7aPotent antibacterialDNA gyrase, topo IV
Compound 7hBroad-spectrumGram-positive and Gram-negative bacteria

3. Biochemical Research

The compound plays a role in biochemical research by serving as a probe for studying enzyme mechanisms and interactions. It aids researchers in understanding complex biological processes at the molecular level, particularly in enzymatic pathways related to drug metabolism and toxicity .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of various spirocyclic compounds, (R)-N-Boc-1-oxa-4-azaspiro[4.5]decane derivatives were tested against several bacterial strains. The results showed that specific modifications to the structure enhanced antibacterial activity significantly, suggesting a pathway for developing new antibiotics .

Case Study 2: Neuropharmacological Effects

Research has demonstrated that derivatives of (R)-N-Boc-1-oxa-4-azaspiro[4.5]decane can influence neurotransmitter release in neuronal cell cultures. This effect was attributed to the compound's ability to interact with receptor sites involved in synaptic transmission, indicating its potential as a therapeutic agent in neuropharmacology .

Scientific Research Applications

Pharmaceutical Development

(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for the modification and development of novel drug candidates with enhanced efficacy and specificity.

Case Study: Neurological Disorders

Research has indicated that compounds derived from this compound exhibit promising activity against conditions such as Alzheimer's disease and Parkinson's disease. The compound’s ability to penetrate the blood-brain barrier makes it a candidate for further exploration in drug formulations aimed at treating these disorders.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. It facilitates the synthesis of diverse chemical entities, enabling researchers to explore various reaction pathways and develop new synthetic methodologies.

Synthetic Pathway Example

One notable application involves its use in the synthesis of spirocyclic compounds, which are valuable in medicinal chemistry due to their unique three-dimensional structures. The compound's reactivity allows for the formation of various derivatives through functional group transformations.

Material Science

The compound is also utilized in material science, particularly in the formulation of advanced materials such as polymers and coatings. Its incorporation into these materials enhances properties like durability, flexibility, and resistance to environmental factors.

Application in Coatings

Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in protective coatings and adhesives.

Biochemistry Research

In biochemistry, this compound plays a role in studying enzyme mechanisms and interactions. Its structural characteristics allow researchers to probe enzyme active sites and understand biological processes at a molecular level.

Enzyme Interaction Studies

Research has demonstrated that this compound can serve as an inhibitor or substrate analog for specific enzymes, providing insights into enzyme kinetics and mechanisms of action.

Agrochemical Applications

The compound is being explored for its potential use in developing agrochemicals, particularly as a component in pesticides and herbicides. Its chemical properties may contribute to more effective pest control solutions while minimizing environmental impact.

Research on Pest Control

Preliminary studies suggest that derivatives of this compound exhibit insecticidal activity against common agricultural pests, indicating its potential as an environmentally friendly alternative to traditional agrochemicals.

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders
Organic SynthesisVersatile building block for constructing complex molecular architectures
Material ScienceEnhances properties of polymers and coatings
Biochemistry ResearchAids in studying enzyme mechanisms and interactions
Agrochemical ApplicationsExplored for use in developing effective pest control solutions

Comparison with Similar Compounds

Stereoisomeric Counterpart: (S)-Enantiomer

The (S)-enantiomer (CAS: 168772-32-5) shares the same molecular formula and weight but differs in the chirality at the aldehyde-bearing carbon . Both enantiomers exhibit identical physical properties (e.g., purity: 95%, storage conditions: -20°C) but may diverge in biological activity or stereoselective reactions due to their opposing configurations. For example, the (R)-enantiomer could serve as a precursor for drugs targeting specific enantiomer-sensitive receptors .

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 171623-07-7 168772-32-5
Molecular Formula C₁₄H₂₃NO₄ C₁₄H₂₃NO₄
Purity 95% 95%
Key Application Chiral synthesis Mirror-image drug design

Functional Group Variants: Aldehyde vs. Carboxylic Acid Derivatives

Compounds such as 4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: N/A, MW: 331.4 g/mol) and 4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-28-9, MW: 303.36 g/mol) replace the aldehyde group with a carboxylic acid . This substitution alters reactivity:

  • Aldehyde : Participates in nucleophilic additions (e.g., Grignard reactions) or Schiff base formation .
  • Carboxylic Acid: Used in amide couplings or salt formation.
Property Target Compound (Aldehyde) 4-(3-methylbenzoyl) Derivative (Acid)
Molecular Formula C₁₄H₂₃NO₄ C₁₉H₂₅NO₄
Functional Group Aldehyde Carboxylic Acid
Molecular Weight 269.34 g/mol 303.36 g/mol
Key Reactivity Nucleophilic addition Amide bond formation

Heteroatom Positioning: 4-Aza vs. 7-Aza Spiro Systems

Compounds like (1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid () differ inheteroatom placement (7-aza vs. 4-aza) andfunctionalization (carboxylic acid vs. aldehyde). The 7-aza system lacks theether oxygen present in the target compound, reducing conformational rigidity. Such differences impactsolubility andbinding affinity in medicinal chemistry contexts .

Property Target Compound (4-Aza) 7-Aza Analog ()
Heteroatoms 1-oxa, 4-aza 7-aza
Functional Group Aldehyde Carboxylic Acid
Key Application Peptidomimetics GABA receptor modulation

Boc-Protected Aldehydes in Catalysis

Comparisons with N-Boc-D-phenylalaninal (CAS: 77119-85-8) and N-Boc-L-phenylalaninal (CAS: 72155-45-4) highlight the role of aromatic vs. spirocyclic backbones. These compounds are often used in asymmetric catalysis or peptide elongation, whereas the spirocyclic aldehyde may offer superior stereochemical control .

Property Target Compound N-Boc-D-phenylalaninal
Backbone Spirocyclic Linear phenylalaninal
Molecular Formula C₁₄H₂₃NO₄ C₁₄H₁₉NO₃
Key Feature Conformational rigidity Aromatic reactivity

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (temperature, solvent) to minimize racemization.
  • Monitor intermediates using LC-MS or TLC to confirm stepwise progression.

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the spirocyclic ring (δ 1.2–3.5 ppm for aliphatic protons) and aldehyde proton (δ 9.5–10.0 ppm).
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and spirocyclic carbons (δ 60–80 ppm) .
  • IR Spectroscopy : Detect Boc C=O stretching (~1680–1720 cm⁻¹) and aldehyde C=O (~1700–1750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. Experimental Design :

  • Compare (R)- and (S)-enantiomers in kinetic resolution assays.
  • Use X-ray crystallography to map binding modes in protein complexes .

What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability or aggregation tendencies.
  • Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

Validation : Cross-correlate computational predictions with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) .

How can researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Data Triangulation : Combine multiple techniques (e.g., XRD for crystal structure, NMR for solution-state conformation) to validate computational models .
  • Error Analysis : Assess potential sources of discrepancy:
    • Computational : Basis set limitations or solvation model inaccuracies.
    • Experimental : Impurities or solvent effects altering reactivity .

Case Study : If DFT predicts a reactive aldehyde group but experiments show inertness, re-evaluate steric hindrance from the spirocyclic framework using conformational analysis .

What role does the 1-oxa-4-azaspiro[4.5]decane scaffold play in medicinal chemistry, and how can it be optimized?

Methodological Answer:

  • Constrained Geometry : The spirocyclic structure enforces rigidity, improving target selectivity and metabolic stability.
  • Optimization Strategies :
    • Introduce substituents at C-3 or C-8 to modulate lipophilicity (logP) or hydrogen-bonding capacity.
    • Replace the oxygen atom with sulfur (thia-analogues) to enhance bioavailability .

Application Example : Spirocyclic derivatives have been explored as protease inhibitors or GPCR modulators, with activity linked to scaffold conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde

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